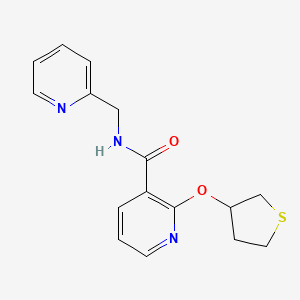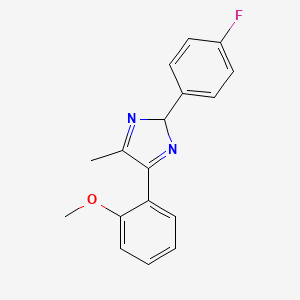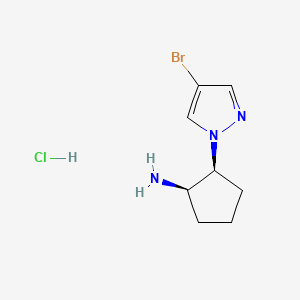
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide” is a chemical compound . It is related to 6-methyl-2-morpholinopyrimidin-4-ol , which has a molecular formula of C9H13N3O2 .
Synthesis Analysis
The synthesis of related compounds often involves reactions with aminopyridines . For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of related compounds like 6-methyl-2-morpholinopyrimidin-4-ol has been analyzed . It has a molecular formula of C9H13N3O2, an average mass of 195.218 Da, and a monoisotopic mass of 195.100784 Da .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were formed from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 6-methyl-2-morpholinopyrimidin-4-ol have been analyzed . It has a molecular formula of C9H13N3O2, an average mass of 195.218 Da, and a monoisotopic mass of 195.100784 Da .Scientific Research Applications
Antifungal and Insecticidal Evaluation
Cinnamamide derivatives have demonstrated significant fungicidal and insecticidal activities. A study involving twenty novel cinnamamide derivatives showed that these compounds exhibit fungicidal activities against various plant pathogens and moderate nematicidal activities. The introduction of different amines in place of the morpholine ring and a chlorine atom in the pyridine ring enhanced their fungicidal activity, indicating the structural flexibility and potential of cinnamamide derivatives for agricultural applications (Xiao et al., 2011).
Antimicrobial and Antioxidant Activities
Research on structurally morpholine-containing cinnamamide derivatives revealed their significant antimicrobial and antioxidant capabilities. Synthesized compounds were tested against bacterial species like Bacillus subtilis and Escherichia coli, showing potent antibacterial and antifungal activities. Their antioxidant properties were confirmed through various assays, highlighting their therapeutic potential (Seelolla et al., 2014).
Central and Peripheral Nervous System Disorders
Cinnamamide derivatives have been identified as potential treatments for disorders of the central and peripheral nervous systems. Their structural versatility allows for interactions with key molecular targets, exhibiting activities like anticonvulsant, antidepressant, neuroprotective, analgesic, anti‐inflammatory, muscle relaxant, and sedative. The exploration of molecular mechanisms has pointed to interactions with receptors and channels crucial for nervous system function, providing a foundation for the development of new therapeutic agents (Gunia-Krzyżak et al., 2015).
Novel Structural Analogs and Antagonists
Cinnamamide derivatives have also been conceived as structural analogs of serotonin, acting as antimetabolites and demonstrating antiserotonin activity. This suggests their potential in developing new therapeutic compounds with improved potency and ease of synthesis compared to existing drugs, further expanding the scope of cinnamamides in medical research (Dombro & Woolley, 1964).
Mechanism of Action
Future Directions
The future directions for research on “N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide” and related compounds could include further investigation into their potential biological activities . For instance, some compounds have shown promising neuroprotective and anti-inflammatory properties , indicating potential for development as novel therapeutic agents .
properties
IUPAC Name |
(E)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-15-13-18(23-9-11-25-12-10-23)22-17(21-15)14-20-19(24)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPUKBFWJRRFR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

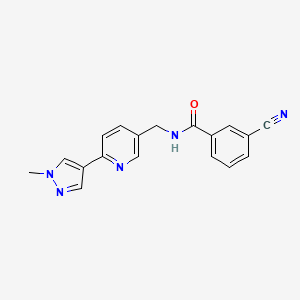
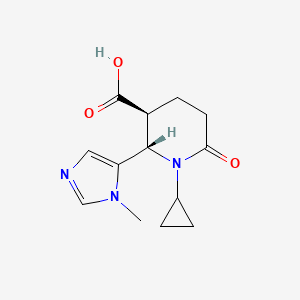

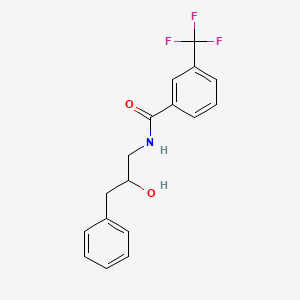
![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)
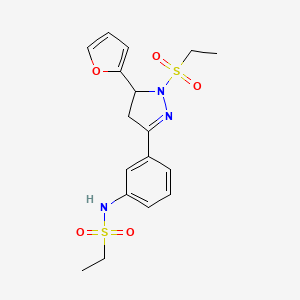


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)
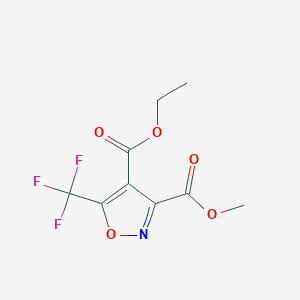
![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)
